

Protocol for N-alkylation of 6-Amino-4-iodo-1H-indazole

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Compound of Interest

Compound Name: 6-Amino-4-iodo-1H-indazole

Cat. No.: B1326378

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Application Note

Introduction

N-alkylated indazoles are a significant class of heterocyclic compounds widely utilized as pharmacophores in drug discovery and development.^{[1][2][3]} The synthesis of these molecules, however, presents a considerable challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring, which often leads to the formation of regioisomeric mixtures.^{[2][4]} The regioselectivity of N-alkylation is influenced by a delicate balance of steric and electronic properties of the indazole substrate, the nature of the alkylating agent, and the specific reaction conditions employed, including the choice of base and solvent.^{[1][2][5]} This document provides detailed protocols for the regioselective N-alkylation of **6-amino-4-iodo-1H-indazole**, a versatile intermediate in the synthesis of various biologically active molecules.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a result of the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally the more thermodynamically stable form.^{[1][2]} Consequently, reaction conditions that facilitate equilibration tend to favor the formation of the N1-alkylated product.^[1] Key factors that dictate the N1 versus N2 selectivity include:

- **Base and Solvent System:** The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation.[6][7][8] In contrast, using bases like potassium carbonate (K_2CO_3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[3][4]
- **Steric Hindrance:** The presence of substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[2][7]
- **Alkylating Agent:** The nature of the alkylating agent can also influence the regioselectivity of the reaction.[1]

Experimental Protocols

Protocol 1: Selective N1-Alkylation of 6-Amino-4-iodo-1H-indazole

This protocol is designed to favor the formation of the N1-alkylated product by utilizing conditions that promote thermodynamic control.

Materials:

- **6-Amino-4-iodo-1H-indazole**
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Alkyl halide (e.g., alkyl bromide or iodide)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **6-amino-4-iodo-1H-indazole** (1.0 equiv).
- **Solvent Addition:** Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1–0.2 M).
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
- **Stirring:** Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.
- **Alkylation:** Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
- **Washing and Drying:** Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- **Concentration and Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF (Yields a Mixture of N1 and N2 Isomers)

This protocol often leads to a mixture of N1 and N2 isomers and is useful when the separation of the regioisomers is feasible.

Materials:

- **6-Amino-4-iodo-1H-indazole**
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Potassium Carbonate (K_2CO_3)
- Alkyl halide (e.g., alkyl bromide or iodide)
- Water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend **6-amino-4-iodo-1H-indazole** (1.0 equiv) and anhydrous potassium carbonate (1.1–2.0 equiv) in anhydrous DMF.
- **Alkylation:** Add the alkyl halide (1.1 equiv) to the suspension.
- **Reaction:** Stir the mixture at room temperature or heat as required (e.g., overnight). Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After the reaction is complete, pour the mixture into water.
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate.

- **Washing and Drying:** Wash the combined organic extracts with brine, dry over anhydrous Na_2SO_4 , and filter.
- **Concentration and Purification:** Concentrate the organic solution under reduced pressure and purify the residue by flash column chromatography to separate the N1 and N2 regioisomers.[2]

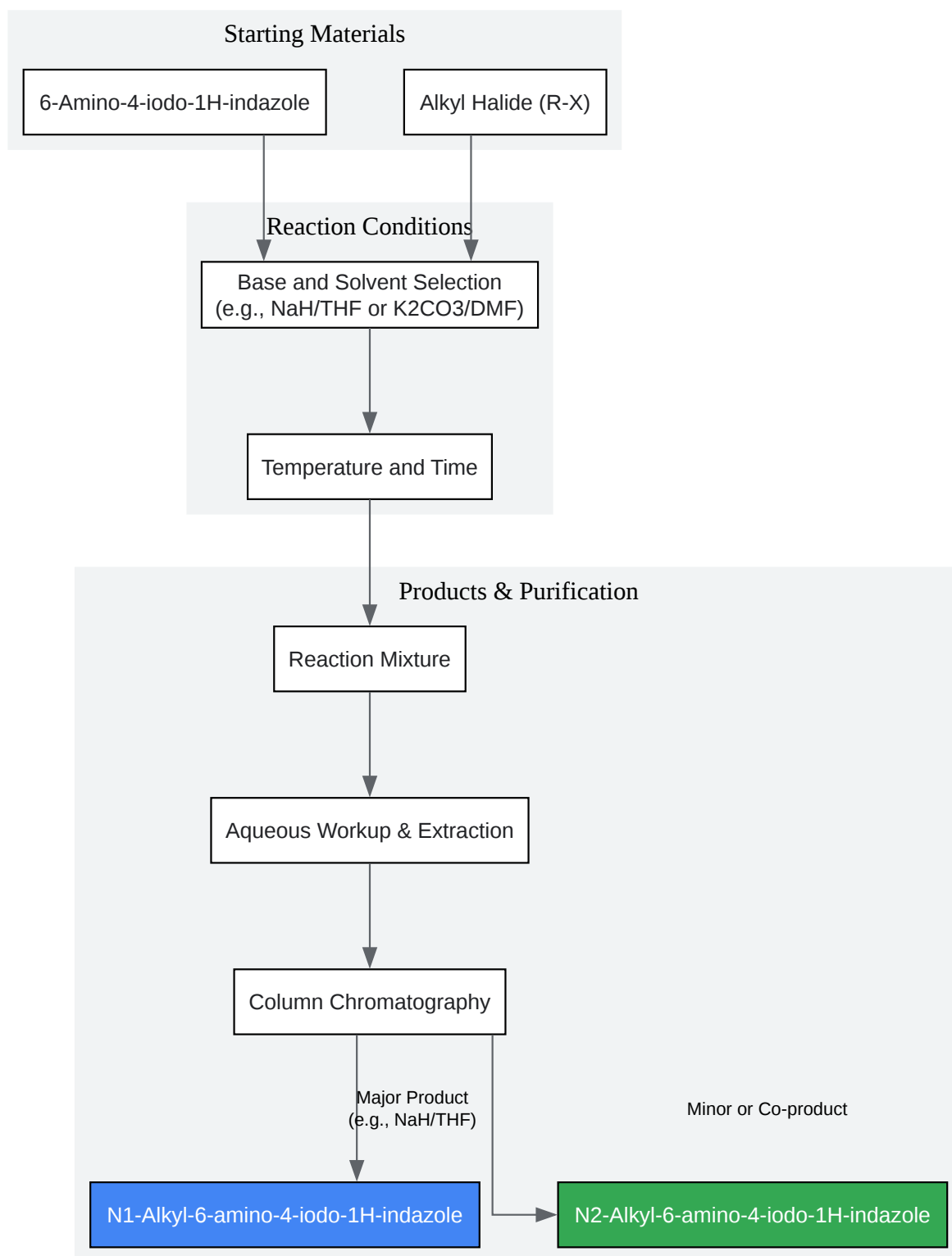
Data Presentation

The regioselectivity of the N-alkylation of various substituted indazoles under different reaction conditions is summarized in the table below. This data provides a reference for predicting the outcome of the N-alkylation of **6-amino-4-iodo-1H-indazole**.

Entry	Indazole Substrate	Alkylating Agent	Base	Solvent	Temp.	N1:N2 Ratio	Total Yield (%)
1	1H-Indazole	n-Pentyl bromide	NaH	THF	rt	>99:1	-
2	1H-Indazole	n-Pentyl bromide	Cs_2CO_3	DMF	rt	1.1:1	85
3	3-tert-Butyl-1H-indazole	n-Pentyl bromide	NaH	THF	rt	>99:1	92
4	7-Nitro-1H-indazole	n-Pentyl bromide	NaH	THF	rt	4:96	88
5	Methyl 1H-indazole-7-carboxylate	n-Pentyl bromide	NaH	THF	rt	<1:99	91
6	1H-Indazole	Isobutyl bromide	K_2CO_3	DMF	120 °C	58:42	72

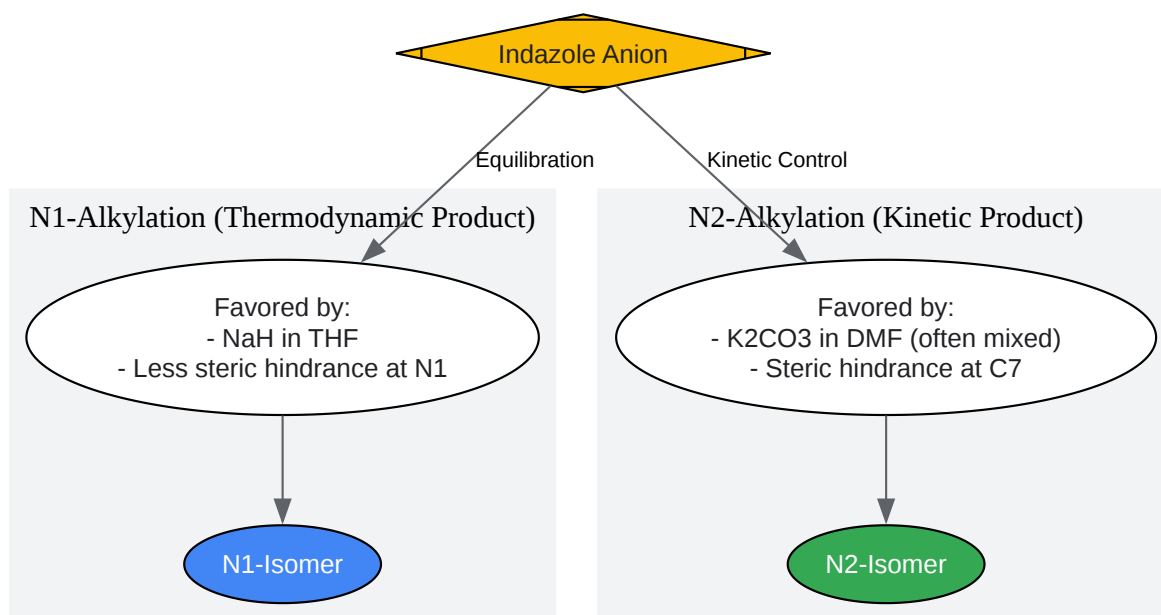
Data adapted from multiple sources for illustrative purposes.[1][3]

Mandatory Visualization



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Caption: Experimental workflow for the N-alkylation of **6-amino-4-iodo-1H-indazole**.



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Caption: Factors influencing the regioselectivity of indazole N-alkylation.

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